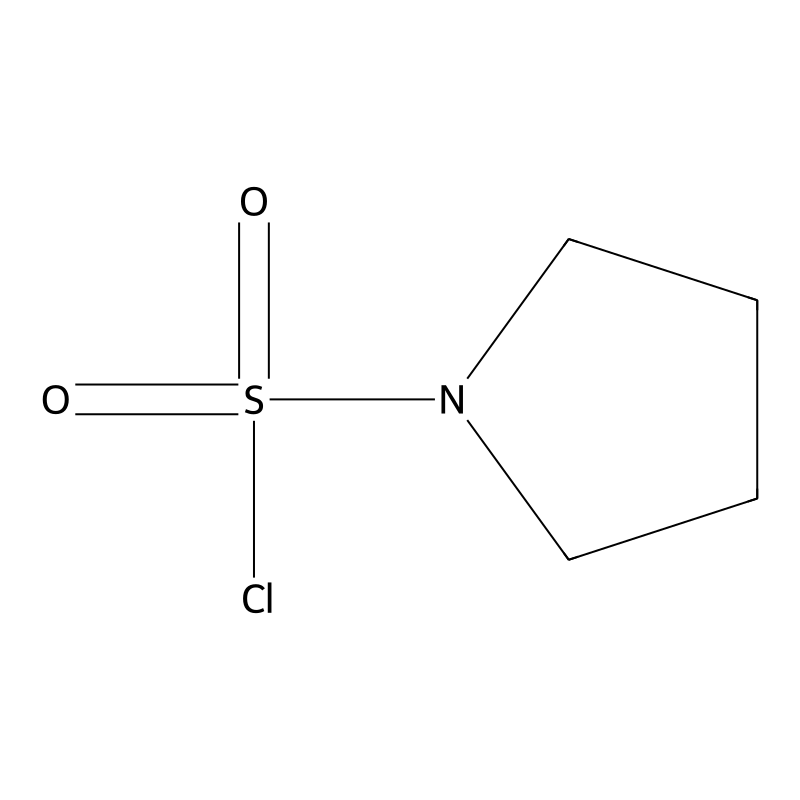Pyrrolidine-1-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Sulfonamides:
Pyrrolidine-1-sulfonyl chloride (PSCl) finds application in the synthesis of various sulfonamides, a class of organic compounds with diverse applications in medicinal chemistry and materials science. PSCl acts as a sulfonylating agent, readily transferring the sulfonyl group (SO₂Cl) to various nucleophiles, including amines, amides, and alcohols. This reaction allows for the introduction of the desired sulfonyl functionality into target molecules, leading to the formation of new sulfonamides with tailored properties.
Examples of PSCl use in sulfonamide synthesis include:
- Preparation of N-sulfonylated heterocyclic compounds: PSCl can be employed for the N-sulfonylation of heterocycles, such as imidazoles, pyrazoles, and triazoles. These N-sulfonylated heterocycles often exhibit interesting biological activities and are explored as potential drug candidates [].
- Synthesis of sulfonamide-based polymers: PSCl plays a role in the synthesis of sulfonamide-based polymers, which possess unique properties like thermal stability and flame retardancy. These polymers find potential applications in various fields, including electronics, aerospace, and construction materials.
Potential as a Building Block in Organic Synthesis:
Beyond its role in sulfonamide synthesis, PSCl also serves as a versatile building block in organic synthesis due to its reactive sulfonyl chloride functionality. It can participate in various reactions, including:
- Nucleophilic substitution reactions: PSCl reacts with various nucleophiles, like alcohols and phenols, to form sulfonates and esters, respectively. These products can serve as intermediates in the synthesis of more complex molecules.
- Cyclization reactions: PSCl can be involved in intramolecular cyclization reactions, leading to the formation of cyclic compounds with diverse functionalities. This approach offers a strategy for the efficient synthesis of complex ring systems.
Pyrrolidine-1-sulfonyl chloride is a chemical compound characterized by the presence of a pyrrolidine ring and a sulfonyl chloride functional group. Its molecular formula is , and it has a molecular weight of approximately 175.63 g/mol. The structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties and reactivity. This compound is often utilized in organic synthesis due to its ability to participate in various
There is no current scientific research readily available on the specific mechanism of action of pyrrolidine-1-sulfonyl chloride in biological systems.
Pyrrolidine-1-sulfonyl chloride is known for its reactivity, particularly in substitution reactions. Key types of reactions include:
- Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide derivatives or sulfonate esters.
- Hydrolysis: Upon exposure to water, pyrrolidine-1-sulfonyl chloride can hydrolyze to produce pyrrolidine-1-sulfonic acid and hydrochloric acid, showcasing its strong electrophilic nature .
- Reduction Reactions: The compound can undergo reduction to yield corresponding sulfonamides or other derivatives when treated with reducing agents like lithium aluminum hydride.
The biological activity of pyrrolidine-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, making it a potential candidate for drug development. The sulfonyl chloride group enhances the compound's reactivity towards biological targets, leading to various pharmacological effects.
The synthesis of pyrrolidine-1-sulfonyl chloride typically involves the reaction of pyrrolidine with sulfonyl chlorides under controlled conditions. Common methods include:
- Direct Reaction: Pyrrolidine is reacted with a suitable sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid produced during the reaction.
- Microwave-Assisted Synthesis: This modern approach enhances reaction efficiency and yields while minimizing environmental impact .
- Continuous Flow Processes: In industrial settings, continuous flow methods are employed for consistent quality and yield, utilizing automated systems for purification.
Pyrrolidine-1-sulfonyl chloride finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
- Agriculture: The compound may be utilized in developing agrochemicals due to its reactivity with biological targets.
- Material Science: It can be used in the preparation of polymers and other materials that require specific functional groups.
Interaction studies have shown that pyrrolidine-1-sulfonyl chloride can effectively bind to various biological targets, influencing their activity. The mechanism often involves covalent modification of amino acid residues within proteins, leading to inhibition or modulation of enzymatic functions. These interactions are critical for understanding its potential therapeutic applications.
Several compounds share structural similarities with pyrrolidine-1-sulfonyl chloride, each exhibiting unique properties:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Pyrrolidine-1-sulfonamide | Sulfonamide | Contains a sulfonamide group instead of a sulfonyl chloride group. |
| 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride | Aromatic derivative | Incorporates an aromatic ring, affecting reactivity and applications. |
| 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride | Additional ether group | Contains an extra methoxyethoxy group, altering solubility and reactivity. |
Uniqueness
Pyrrolidine-1-sulfonyl chloride stands out due to its combination of a pyrrolidine ring and a sulfonyl chloride group, which imparts distinct reactivity profiles and potential for diverse applications in organic synthesis and medicinal chemistry.
XLogP3
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








